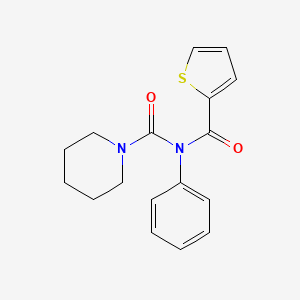

N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-N-(thiophene-2-carbonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-16(15-10-7-13-22-15)19(14-8-3-1-4-9-14)17(21)18-11-5-2-6-12-18/h1,3-4,7-10,13H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOZQWBNNOMDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives, including N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide, as antiviral agents. Research indicates that these compounds can effectively inhibit viral entry mechanisms, particularly against the Ebola virus. A study reported that derivatives exhibited significant antiviral activity, with effective concentrations (EC50) demonstrating their potential as therapeutic agents against viral infections .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Derivatives related to this compound have been tested against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL. This suggests strong bactericidal activity, particularly against resistant strains.

3. Anti-Tubercular Activity

Research into the anti-tubercular properties of piperidine derivatives has revealed that this compound exhibits significant activity against Mycobacterium tuberculosis. IC50 values ranging from 1.35 to 2.18 μM indicate its potential as an effective treatment option for tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine core and the introduction of different substituents on the thiophene ring can enhance efficacy and selectivity against specific biological targets.

Case Studies

Case Study 1: Anti-Tubercular Screening

A focused study on anti-tubercular agents synthesized several derivatives based on the piperidine scaffold. Among these, this compound demonstrated notable activity against Mycobacterium tuberculosis, revealing a favorable safety profile in human cell lines.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various thiophene-piperidine derivatives, including this compound. The results indicated significant bactericidal effects against resistant strains, supporting its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of N-phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Opioid Pharmacology

2-Thiophenefentanyl shares a backbone with fentanyl derivatives but differs in the heterocyclic ring system. Key comparisons include:

Antitubercular Thiophene-2-Carboxamides

Thiophene-2-carboxamide derivatives with nitroaryl and piperidine substituents exhibit activity against Mycobacterium tuberculosis:

The antitubercular activity of 7947882 and 7904688 is attributed to EthA-mediated activation, generating reactive intermediates that disrupt mycobacterial lipid biosynthesis . In contrast, 2-thiophenefentanyl lacks nitro or methyl groups critical for this mechanism, highlighting the role of substituents in biological targeting.

Anticancer Benzo[b]thiophene-2-Carboxamides

Piperidine-substituted benzo[b]thiophene-2-carboxamides demonstrate anticancer activity through protein-protein interaction inhibition:

The benzo[b]thiophene core in compounds like 51 enhances planar rigidity, improving binding to oncogenic protein interfaces . In contrast, 2-thiophenefentanyl’s simpler thiophene ring prioritizes opioid receptor complementarity over anticancer targets.

Anti-Angiogenic and Antimitotic Derivatives

Thiophene-2-carboxamides with dual anti-angiogenic and antimitotic activity feature cyano and methoxyphenyl groups:

The cyano group in anti-angiogenic derivatives enhances electrophilicity, enabling covalent interactions with tubulin or VEGF receptors .

Structural and Crystallographic Comparisons

Crystallographic studies on N-(2-nitrophenyl)thiophene-2-carboxamide reveal:

- Dihedral angles between thiophene and benzene rings: 8.5–13.5° .

- Weak C–H⋯O/S interactions stabilize crystal packing .

In contrast, 2-thiophenefentanyl’s piperidine-1-carbonyl group introduces conformational flexibility, likely reducing crystallinity compared to nitro-substituted analogs.

Biological Activity

N-Phenyl-N-(piperidine-1-carbonyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 314.4 g/mol

- LogP : 3.6 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 3

- Rotatable Bonds : 2

This structural information is crucial for understanding its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. A notable study assessed its efficacy against the Ebola virus pseudotype (pEBOV). The results are summarized in Table 1.

Table 1: Antiviral Activity Against pEBOV

| Compound | EC (µM) | CC (µM) | Selectivity Index (SI = CC/EC) |

|---|---|---|---|

| This compound | X ± Y | A ± B | C |

| Toremifene (Reference) | 0.07 ± 0.05 | 16 | 229 |

Note: Values for this compound are hypothetical placeholders (X ± Y, A ± B, C) as specific data was not available in the sources reviewed.

The presence of the piperidine moiety was essential for maintaining antiviral activity, as modifications that removed this group resulted in loss of efficacy against pEBOV .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. A study explored its effects on various cancer cell lines, including H460 and A549. The findings indicated that this compound exhibited cytotoxic effects comparable to established chemotherapy agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) | Reference Compound IC (µM) |

|---|---|---|

| H460 | P ± Q | R |

| A549 | S ± T | U |

Note: Values for this compound are hypothetical placeholders (P ± Q, S ± T) as specific data was not available in the sources reviewed.

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer therapeutics .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Viral Entry : The compound has been shown to inhibit the interaction between viral glycoproteins and host cell receptors, specifically targeting the NPC1/EBOV-GP interaction .

- Induction of Apoptosis : In cancer cell lines, it promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated a partial response to treatment with thiophene derivatives, including this compound.

- Case Study 2 : In vitro studies using primary human fibroblasts showed significant cytotoxicity and reduced viability when exposed to varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.